molecular formula C19H13N5 B1403121 2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine CAS No. 1030366-99-4

2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine

Cat. No. B1403121
CAS RN: 1030366-99-4
M. Wt: 311.3 g/mol
InChI Key: LVJJGIRQDSXHEU-UHFFFAOYSA-N
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Description

2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine is a tridentate nitrogen donor ligand. It has been reported as an efficient anion receptor providing chemical shift and optical modification based signals for the detection of acetate ions .


Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The crystal of 2,6-bis(bromomethyl)pyridine has the molecules related by a c-glide-plane operation. Molecules are arranged into stacks along the c-axis .


Chemical Reactions Analysis

Imidazole shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

High-Temperature Spin Crossover in Iron(II) Complexes

This compound has been used in the synthesis of novel iron(II) coordination compounds . These compounds exhibit a high-temperature spin crossover, which is a transition between different spin states of the central atom . This property is of great interest in the field of materials science and could have potential applications in data storage and sensing technologies .

Synthesis of Imidazole Derivatives

“2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine” is an imidazole derivative . Imidazoles have garnered significant attention in research and industrial chemistry due to their versatile range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules .

Applications in Medicine

Imidazole derivatives, including “2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine”, find applications in medicine . They are used in the synthesis of various drugs, such as Albendazole, Bendamustine, Omeprazole, Pimonbendane, Benomyl, Carbendazim, Telmisartan, Pantoprazole, Etonitazene, and Thiabendazole .

Use as Optical Sensors for Bioimaging

Benzimidazoles, including “2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine”, can be utilized as optical sensors for bioimaging . This application is particularly useful in medical diagnostics and research.

Applications in Photovoltaics

Benzimidazoles are also used in photovoltaics . They can be used in the design of organic solar cells, contributing to the development of renewable energy technologies.

Blocking of AQ Signal Reception at the Level of PqsR

“2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine” has been used in the pharmacological blocking of AQ signal reception at the level of PqsR . This leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .

Antimicrobial Potential

Imidazole derivatives, including “2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine”, have shown antimicrobial potential . They can be used in the development of new antimicrobial agents, contributing to the fight against antibiotic-resistant bacteria .

Use in Green Chemistry and Organometallic Catalysis

Imidazoles have extended applications in green chemistry and organometallic catalysis . They are used as ionic liquids and N-heterocyclic carbenes (NHCs) . This contributes to the development of environmentally friendly methods in chemical organic synthesis .

Mechanism of Action

Target of Action

2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine is a complex compound that has been found to interact with various targets. It acts as a tridentate nitrogen donor ligand . This compound has been reported to form complexes with UO2Cl2·3THF . In addition, it has been used in the synthesis of iron (II) coordination compounds .

Mode of Action

The compound’s interaction with its targets involves the formation of complexes. For instance, it reacts with UO2Cl2·3THF to form complexes . It is also reported as an efficient anion receptor providing chemical shift and optical modification based signals for the detection of acetate ions .

Biochemical Pathways

It is known that benzimidazoles, a group of compounds to which this compound belongs, can mimic properties of dna bases . This suggests that they may interact with biochemical pathways involving DNA.

Result of Action

It is known that benzimidazoles have a broad spectrum of biological activities, including antimicrobial, antibiofilm, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer and cytotoxic activities . This suggests that 2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine may have similar effects.

Action Environment

It is known that the biological activity of benzimidazoles can be tuned and accelerated in coordination compounds , suggesting that the compound’s action may be influenced by its chemical environment.

Safety and Hazards

The safety and hazards of 2,6-bis(bromomethyl)pyridine include acute toxicity when ingested, skin irritation, eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine research could involve the synthesis of novel coordination compounds wherein the spin state of the central atom can be switched by an external action . These compounds include iron (II) complexes with spin crossover (SCO) 1 A 1 ↔ 5 T 2 .

properties

IUPAC Name

1-[6-(benzimidazol-1-yl)pyridin-2-yl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5/c1-3-8-16-14(6-1)20-12-23(16)18-10-5-11-19(22-18)24-13-21-15-7-2-4-9-17(15)24/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJJGIRQDSXHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC(=CC=C3)N4C=NC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736791
Record name 1,1'-(Pyridine-2,6-diyl)bis(1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1030366-99-4
Record name 1,1'-(Pyridine-2,6-diyl)bis(1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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